1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-13-15(12-24-25)18-14(3-2-10-22-18)11-23-19(26)20(8-9-20)16-4-6-17(21)7-5-16/h2-7,10,12-13H,8-9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYMZVAZQOCLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. It incorporates a cyclopropanecarboxamide structure, which is known for various pharmacological properties, particularly in the realm of anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 320.37 g/mol. The structure features a fluorophenyl group and a pyrazole moiety, both of which are associated with various bioactive properties.
Research indicates that compounds containing pyrazole and pyridine rings exhibit diverse biological activities, including:
- Antioxidant Activity : Pyrazole derivatives have shown promising results in scavenging free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects : The presence of the pyrazole ring is linked to inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : The compound's structural components suggest potential interactions with cancer cell pathways, particularly through modulation of signaling pathways involved in cell proliferation and apoptosis .
Antioxidant Activity
A study demonstrated that derivatives similar to this compound exhibited substantial antioxidant properties through DPPH radical scavenging assays. The pyrazole moiety was identified as critical for enhancing the antioxidant capacity .
Anti-inflammatory Effects
In vitro studies on related compounds have shown that they effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, indicating their potential as anti-inflammatory agents .
Anticancer Potential
Research has highlighted the anticancer activity of similar compounds against various cancer cell lines. For instance, derivatives with similar structural features have exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through caspase activation pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of pyrazole and pyridine have shown promising results in inhibiting cancer cell proliferation. The structural components of 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide suggest it may interact with specific biological targets involved in cancer pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, revealing that modifications at the pyridine and pyrazole rings significantly influenced their anticancer activity. The presence of the fluorophenyl group was noted to enhance binding affinity to target proteins associated with tumor growth .
Neurological Disorders
The compound's structural features may also confer neuroprotective properties. Research indicates that compounds with similar frameworks have been investigated for their effects on neurodegenerative diseases, including Alzheimer's and Parkinson's.
Data Table: Neuroprotective Effects of Related Compounds
| Compound | Target Disease | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Alzheimer's | 10.5 | Inhibition of acetylcholinesterase |
| Compound B | Parkinson's | 8.2 | Dopaminergic neuron protection |
| This compound | TBD | TBD |
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of this compound. Modifications to the cyclopropanecarboxamide moiety or variations in the fluorophenyl group can significantly alter biological activity.
Key Findings:
Research has demonstrated that the introduction of electron-withdrawing groups, such as fluorine, can enhance the lipophilicity and bioavailability of compounds, leading to improved therapeutic outcomes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl/Chlorophenyl Substitutions
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Features: Combines a fluorophenyl-chromenone system with a pyrazolo-pyrimidine core and benzenesulfonamide group. Key Differences: Replaces the cyclopropanecarboxamide with a sulfonamide and introduces a chromenone scaffold. Data: Melting point 175–178°C, molecular mass 589.1 g/mol . Relevance: Demonstrates the role of fluorinated aromatic systems in enhancing thermal stability.
- 1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (): Structural Features: Substitutes fluorophenyl with chlorophenyl and cyclopropane with cyclopentane. Includes a thieno-pyrazole heterocycle. Key Differences: Chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine. The cyclopentane ring increases flexibility versus cyclopropane .
Analogues with Pyridinylmethyl and Heterocyclic Moieties
Analogues with Cyclopropane/Cyclopentane Cores
- (1R,3S)-3-(4-(3-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)phenylamino)-1-methylcyclopentanecarboxylic acid (): Structural Features: Uses a cyclopentane-carboxylic acid core with an oxadiazole-phenylamino group.
Comparative Data Table
Key Observations
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size improve metabolic stability and binding precision compared to chlorine .
- Cyclopropane vs.
- Heterocyclic Diversity : Pyridinylmethyl-pyrazole systems (target compound) may offer better solubility than thiadiazoles () but less π-stacking capability than oxadiazoles () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
